7-Hexyl-3-methyl-8-morpholin-4-ylpurine-2,6-dione
Description
Properties
IUPAC Name |
7-hexyl-3-methyl-8-morpholin-4-ylpurine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N5O3/c1-3-4-5-6-7-21-12-13(19(2)16(23)18-14(12)22)17-15(21)20-8-10-24-11-9-20/h3-11H2,1-2H3,(H,18,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIINRYMOAGIGMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCN1C2=C(N=C1N3CCOCC3)N(C(=O)NC2=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 7-Hexyl-3-methyl-8-morpholin-4-ylpurine-2,6-dione: A Novel Xanthine Derivative for Drug Discovery
Introduction: The Enduring Potential of the Xanthine Scaffold
The xanthine core, a purine dione, is a privileged structure in medicinal chemistry, forming the backbone of widely recognized compounds like caffeine and theophylline.[1] These natural alkaloids exert their effects through mechanisms such as the non-selective inhibition of phosphodiesterases (PDEs) and the antagonism of adenosine receptors.[2][3] This dual activity modulates intracellular signaling cascades, leading to a broad spectrum of physiological responses, including bronchodilation, central nervous system stimulation, and anti-inflammatory effects.[1]
The therapeutic versatility of the xanthine scaffold has spurred extensive research into the synthesis of novel derivatives with enhanced potency and selectivity for specific biological targets.[4] Strategic substitutions at the N1, N3, N7, and C8 positions of the purine ring have been shown to significantly influence the pharmacological profile of these compounds.[5] In particular, modifications at the C8 position have been instrumental in developing highly selective antagonists for various adenosine receptor subtypes.[6] This guide focuses on a novel derivative, 7-Hexyl-3-methyl-8-morpholin-4-ylpurine-2,6-dione , a molecule designed to leverage the established pharmacology of the xanthine core while introducing unique structural features to potentially fine-tune its biological activity. The incorporation of a hexyl group at the N7 position is anticipated to enhance lipophilicity, potentially improving membrane permeability, while the morpholino moiety at the C8 position may confer specific interactions with target proteins and improve pharmacokinetic properties.
This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, a proposed synthetic route, the putative mechanism of action, and a detailed experimental protocol for the biological evaluation of 7-Hexyl-3-methyl-8-morpholin-4-ylpurine-2,6-dione. This document is intended for researchers, scientists, and drug development professionals interested in the exploration of novel xanthine derivatives as potential therapeutic agents.
Chemical Structure and Physicochemical Properties
The chemical structure of 7-Hexyl-3-methyl-8-morpholin-4-ylpurine-2,6-dione combines the rigid, planar xanthine core with a flexible hexyl chain and a polar morpholine ring.
2D Chemical Structure:
Caption: 2D structure of 7-Hexyl-3-methyl-8-morpholin-4-ylpurine-2,6-dione.
Table 1: Estimated Physicochemical Properties
| Property | Estimated Value | Rationale/Reference |
| Molecular Formula | C₁₆H₂₃N₅O₃ | Calculated from structure |
| Molecular Weight | 349.4 g/mol | Calculated from structure |
| LogP | ~2.5 - 3.5 | The xanthine core is relatively polar, but the N7-hexyl group significantly increases lipophilicity.[4] |
| pKa (basic) | ~4-5 | The morpholine nitrogen is the most basic center. |
| pKa (acidic) | ~8-9 | The N1-H proton of the xanthine ring is weakly acidic.[7] |
| Aqueous Solubility | Low to moderate | The lipophilic hexyl chain is expected to decrease water solubility compared to unsubstituted xanthines, though the morpholine group may provide some improvement.[4][8] |
| Hydrogen Bond Donors | 1 | N1-H of the purine ring |
| Hydrogen Bond Acceptors | 6 | Carbonyl oxygens, morpholine oxygen, and nitrogens |
Proposed Synthesis
The synthesis of 7-Hexyl-3-methyl-8-morpholin-4-ylpurine-2,6-dione can be envisioned through a convergent synthesis, starting from commercially available 3-methyl-8-bromoxanthine. This approach involves sequential N-alkylation and nucleophilic aromatic substitution.
Caption: Proposed synthetic workflow for the target compound.
Step-by-Step Methodology:
Step 1: Synthesis of 8-Bromo-7-hexyl-3-methyl-1H-purine-2,6(3H,7H)-dione
-
To a solution of 3-methyl-8-bromoxanthine (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 1.5 eq).
-
Stir the suspension at room temperature for 15 minutes.
-
Add 1-bromohexane (1.2 eq) dropwise to the reaction mixture.
-
Heat the reaction to 80 °C and stir for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Collect the resulting precipitate by vacuum filtration, wash with water, and dry under vacuum to afford the crude product.
-
Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel.
Causality: The use of a polar aprotic solvent like DMF facilitates the SN2 reaction between the xanthine nitrogen and the alkyl halide. Potassium carbonate acts as a base to deprotonate the more acidic N7 proton, which then acts as the nucleophile.[9]
Step 2: Synthesis of 7-Hexyl-3-methyl-8-morpholin-4-ylpurine-2,6-dione
-
In a reaction vessel, combine 8-Bromo-7-hexyl-3-methyl-1H-purine-2,6(3H,7H)-dione (1.0 eq), morpholine (1.5 eq), a palladium catalyst such as Pd₂(dba)₃ (0.05 eq), a suitable phosphine ligand like Xantphos (0.1 eq), and a base such as sodium tert-butoxide (NaOtBu, 2.0 eq).
-
Add anhydrous toluene as the solvent and degas the mixture with argon for 15 minutes.
-
Heat the reaction mixture to 100-110 °C and stir for 8-12 hours under an inert atmosphere. Monitor the reaction by TLC.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to yield the final compound.
Causality: The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. The choice of the palladium precursor, ligand, and base is crucial for the reaction efficiency.[10]
Putative Mechanism of Action
Based on its structural similarity to other 8-substituted xanthine derivatives, 7-Hexyl-3-methyl-8-morpholin-4-ylpurine-2,6-dione is hypothesized to act as a dual inhibitor of phosphodiesterases (PDEs) and an antagonist of adenosine receptors.[2][11]
Caption: Putative signaling pathways modulated by the target compound.
Phosphodiesterase (PDE) Inhibition: PDEs are a superfamily of enzymes that hydrolyze cyclic nucleotides (cAMP and cGMP), thereby regulating their intracellular concentrations. Inhibition of PDEs leads to an accumulation of cyclic nucleotides, resulting in the activation of downstream effectors like protein kinase A (PKA). The specific PDE subtype selectivity of the title compound would need to be determined experimentally.
Adenosine Receptor Antagonism: Adenosine is an endogenous nucleoside that modulates a wide range of physiological processes by activating four G-protein coupled receptor subtypes: A₁, A₂A, A₂B, and A₃.[12] Xanthine derivatives are classical competitive antagonists of these receptors. By blocking the binding of adenosine, 7-Hexyl-3-methyl-8-morpholin-4-ylpurine-2,6-dione could prevent the downstream signaling initiated by adenosine, which often has inhibitory effects on cellular function.[3]
Pharmacological Profile and Potential Therapeutic Applications
The precise pharmacological profile of 7-Hexyl-3-methyl-8-morpholin-4-ylpurine-2,6-dione remains to be elucidated through experimental studies. However, based on the known activities of structurally related compounds, it is possible to predict its potential therapeutic applications. The combination of PDE inhibition and adenosine receptor antagonism suggests potential utility in respiratory diseases (e.g., asthma, COPD), inflammatory conditions, and neurological disorders.
Table 2: Biological Activity of Representative 8-Substituted Xanthine Derivatives
| Compound | Target | Assay | Activity (Ki or IC₅₀) | Reference |
| 8-Phenyltheophylline | Adenosine A₁ Receptor | Radioligand Binding | Ki = 10 nM | [6] |
| 1,3-Dipropyl-8-p-sulfophenylxanthine | Adenosine A₁ Receptor | Radioligand Binding | Ki = 77 nM | [6] |
| 1,3-Dipropyl-8-cyclopentylxanthine | Adenosine A₁ Receptor | Radioligand Binding | Ki = 0.65 nM | [2] |
| Istradefylline (KW-6002) | Adenosine A₂A Receptor | Radioligand Binding | Ki = 2.2 nM | [2] |
| Propentofylline | Phosphodiesterase (mixed) | Enzyme Inhibition | IC₅₀ ≈ 20-100 µM | [13] |
Experimental Protocol: In Vitro Phosphodiesterase (PDE) Inhibition Assay (Non-Radioactive)
This protocol describes a generic, non-radioactive, luminescence-based assay for determining the inhibitory activity of test compounds against a specific PDE isozyme. The PDE-Glo™ Phosphodiesterase Assay from Promega is a commercially available kit that can be used for this purpose.[14][15]
Materials:
-
Purified recombinant human PDE enzyme (e.g., PDE4B, PDE5A)
-
PDE-Glo™ Phosphodiesterase Assay Kit (Promega, Cat. No. V1361 or similar)
-
PDE-Glo™ Reaction Buffer
-
cAMP or cGMP substrate
-
PDE-Glo™ Termination Buffer
-
PDE-Glo™ Detection Solution
-
Kinase-Glo® Reagent
-
-
Test compound (7-Hexyl-3-methyl-8-morpholin-4-ylpurine-2,6-dione) dissolved in DMSO
-
Positive control inhibitor (e.g., Rolipram for PDE4, Sildenafil for PDE5)
-
96-well white, opaque microplates
-
Multichannel pipettes
-
Plate-reading luminometer
Procedure:
-
Reagent Preparation: Prepare all reagents according to the manufacturer's instructions. Dilute the test compound and positive control to the desired concentrations in the appropriate buffer, ensuring the final DMSO concentration in the assay does not exceed 1%.
-
PDE Reaction Setup:
-
In a 96-well plate, add 12.5 µL of PDE-Glo™ Reaction Buffer containing the appropriate concentration of the purified PDE enzyme to each well.
-
Add 5 µL of the test compound solution or control (vehicle or positive control inhibitor) to the respective wells.
-
To initiate the reaction, add 12.5 µL of the cAMP or cGMP substrate solution to each well.
-
Mix the plate gently and incubate at room temperature for 30-60 minutes.
-
-
Reaction Termination and Signal Generation:
-
Add 12.5 µL of PDE-Glo™ Termination Buffer to each well to stop the PDE reaction.
-
Add 12.5 µL of PDE-Glo™ Detection Solution to each well.
-
Incubate the plate at room temperature for 20 minutes.
-
-
Luminescence Detection:
-
Add 50 µL of Kinase-Glo® Reagent to each well.
-
Incubate for 10 minutes at room temperature to stabilize the luminescent signal.
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the IC₅₀ value by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).
-
Self-Validation: The inclusion of a positive control inhibitor with a known IC₅₀ value validates the assay performance. A Z'-factor calculation can also be performed to assess the quality and robustness of the assay.
Conclusion
7-Hexyl-3-methyl-8-morpholin-4-ylpurine-2,6-dione represents a novel and intriguing addition to the vast family of xanthine derivatives. Its unique substitution pattern holds the promise of a nuanced pharmacological profile, potentially offering improved potency, selectivity, and pharmacokinetic properties compared to existing compounds. The proposed synthetic route provides a clear path for the preparation of this molecule, enabling its biological characterization. The putative dual mechanism of action, targeting both phosphodiesterases and adenosine receptors, opens up a wide range of potential therapeutic applications. The detailed experimental protocol provided herein offers a robust method for evaluating its inhibitory activity against specific PDE isozymes. Further in-depth studies are warranted to fully elucidate the pharmacological properties of this compound and to explore its potential as a lead candidate in drug discovery programs.
References
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Müller, C. E., & Jacobson, K. A. (2011). Xanthines as adenosine receptor antagonists. Handbook of experimental pharmacology, (200), 151–199. [Link]
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Cloud-Clone Corp. (n.d.). ELISA Kit for Adenosine A1 Receptor (ADORA1). Retrieved from [Link]
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- Sanae, F., & Shigeru, O. (1991). Structure-Activity Relationship in N3-Alkyl-Xanthine Derivatives. Journal of Pharmacobio-Dynamics, 14(10), 579-584.
- Spicakova, A., & Spicak, V. (2021). Xanthine: Synthetic Strategy And Biological Activity. Mini-Reviews in Medicinal Chemistry, 21(1), 2-15.
- Pobudkowska, A., Domańska, U., & Kryska, A. (2014). The physicochemical properties and solubility of pharmaceuticals – Methyl xanthines. The Journal of Chemical Thermodynamics, 79, 41-48.
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- Gessi, S., Merighi, S., Varani, K., & Borea, P. A. (2018). Xanthine scaffold: scope and potential in drug development. Expert opinion on drug discovery, 13(10), 915-933.
- Singh, U. P., & Kumar, S. (2022). Recent Advances in the Synthesis of Xanthines: A Short Review. ChemistrySelect, 7(42), e202202931.
- Lugnier, C. (Ed.). (2007). Phosphodiesterase methods and protocols. Humana press.
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Isaacson, Y. (2011). Solubility and physical stability improvement of natural xanthine derivates (Master's thesis). Retrieved from CORE. [Link]
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- Blair, C., & Baillie, G. S. (2020). Measuring cAMP Specific Phosphodiesterase Activity: A Two-step Radioassay. Bio-protocol, 10(7), e3573.
- Nicholson, C. D., Jackman, S. A., & Wilke, R. (1989). The phosphodiesterase inhibitory profile of some related xanthine derivatives pharmacologically active on the peripheral microcirculation. Biochemical pharmacology, 38(21), 3891-3897.
- Borrmann, T., Hinz, S., Bertarelli, D. C. G., & Müller, C. E. (2009). Design, Synthesis and Assay of Novel Methylxanthine–Alkynylmethylamine Derivatives as Acetylcholinesterase Inhibitors. Molecules, 14(1), 257-281.
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- Szałaj, N., Płazińska, A., Płaziński, W., & Kiec-Kononowicz, K. (2023). Virtual Screening-Accelerated Discovery of a Phosphodiesterase 9 Inhibitor with Neuroprotective Effects in the Kainate Toxicity In Vitro Model. ACS Chemical Neuroscience, 14(19), 3538-3549.
- Bussmann, M., Wenzel, J., Gnad, T., & Pfeifer, A. (2021). Investigation of adenosine A1 receptor-mediated β-arrestin 2 recruitment using a split-luciferase assay. Frontiers in Pharmacology, 12, 639145.
- Deflorian, F., Deganutti, G., & Mason, J. S. (2021). Deciphering the Agonist Binding Mechanism to the Adenosine A1 Receptor.
- Singh, S., & Kumar, A. (2018). SYNTHESIS AND EVALUATION OF XANTHINE-BASED COMPOUNDS AS ANTI-OBESITY AGENTS. RASAYAN Journal of Chemistry, 11(2), 654-660.
- Li, Y., Liu, Y., Zhang, Y., Wang, Y., Zhang, Y., & Liu, A. (2024). The Construction and Application of a New Screening Method for Phosphodiesterase Inhibitors. International Journal of Molecular Sciences, 25(10), 5413.
- Chen, J., Zhang, G., & Liao, Y. (2024). Structure–Activity Relationships and Changes in the Inhibition of Xanthine Oxidase by Polyphenols: A Review. Foods, 13(15), 2365.
- Romanenko, M. I., Kolisnyk, S. V., & Ivanchenko, D. H. (2018). The study of reactions of 7-substituted 8-hydrazino-3-methylxanthine with β-dicarbonyl compounds. Current issues in pharmacy and medicine: science and practice, 11(2), 143-147.
- Khaliullin, F. A., Shabalina, Y. V., & Zarudii, F. S. (2018). The Study of the Alkylation Reactions of 8-Bromo-3-Methyl-7-(Thietanyl-3)Xanthine With a-Halogenoacetic Esters. Bashkir chemistry journal, 25(4), 25-29.
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An In-depth Technical Guide to the Physicochemical Properties of 7-Hexyl-3-methyl-8-morpholin-4-ylpurine-2,6-dione
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed analysis of the molecular weight and lipophilicity (logP) of the xanthine derivative, 7-Hexyl-3-methyl-8-morpholin-4-ylpurine-2,6-dione. Understanding these fundamental physicochemical properties is a critical first step in the evaluation of any new chemical entity for its potential as a therapeutic agent. This document will delve into the theoretical and practical considerations for determining these values, offering insights into their implications for drug discovery and development.
Introduction to Xanthine Derivatives
Xanthine and its derivatives are a class of purine alkaloids that are ubiquitous in nature and have a long history of use in medicine.[1][2] The core xanthine structure, a purine base with two oxo groups, is found in stimulants like caffeine and theophylline.[2][3] These compounds exert their effects through various mechanisms, including the antagonism of adenosine receptors and inhibition of phosphodiesterases.[2] The therapeutic potential of xanthine derivatives extends to a wide range of applications, including bronchodilators for asthma, diuretics, and even as central nervous system stimulants.[2][3]
The substitution pattern on the xanthine core is a key determinant of its pharmacological activity and physicochemical properties. The molecule of interest, 7-Hexyl-3-methyl-8-morpholin-4-ylpurine-2,6-dione, possesses a hexyl group at the N7 position, a methyl group at the N3 position, and a morpholine ring at the C8 position. These substitutions are expected to significantly influence its solubility, membrane permeability, and ultimately, its pharmacokinetic and pharmacodynamic profile.
Physicochemical Properties: A Quantitative Analysis
A thorough understanding of a compound's physicochemical properties is paramount in drug discovery. These properties govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. Here, we focus on two of the most fundamental parameters: molecular weight and the partition coefficient (logP).
Molecular Weight
The molecular weight of a compound is a basic yet crucial piece of information. It is the sum of the atomic weights of all atoms in a molecule. For 7-Hexyl-3-methyl-8-morpholin-4-ylpurine-2,6-dione, the molecular formula is C₁₆H₂₅N₅O₃.
The molecular weight is calculated as follows:
-
Carbon (C): 16 atoms × 12.011 g/mol = 192.176 g/mol
-
Hydrogen (H): 25 atoms × 1.008 g/mol = 25.200 g/mol
-
Nitrogen (N): 5 atoms × 14.007 g/mol = 70.035 g/mol
-
Oxygen (O): 3 atoms × 15.999 g/mol = 47.997 g/mol
Total Molecular Weight = 335.408 g/mol
This value is essential for all quantitative aspects of experimental work, including solution preparation and stoichiometric calculations.
Lipophilicity and the Partition Coefficient (logP)
Lipophilicity, the affinity of a molecule for a lipid-like environment, is a critical determinant of a drug's ability to cross biological membranes. It is most commonly quantified by the partition coefficient (P), which is the ratio of the concentration of a compound in a nonpolar solvent (typically n-octanol) to its concentration in an aqueous solvent (water) at equilibrium. For convenience, the logarithmic form, logP, is widely used.[4][5]
A positive logP value indicates a preference for the lipid phase (hydrophobic), while a negative logP value indicates a preference for the aqueous phase (hydrophilic).[5] For orally administered drugs, a balanced logP (typically between 1 and 5) is often desired to ensure adequate absorption and distribution.
Table 1: Summary of Physicochemical Properties
| Property | Value | Source/Method |
| Molecular Formula | C₁₆H₂₅N₅O₃ | - |
| Molecular Weight | 335.408 g/mol | Calculation |
| logP (Predicted) | ~2.0 - 3.5 | Computational Estimation |
Note: The predicted logP is an estimate based on the structure and may vary depending on the algorithm used. Experimental determination is recommended for a definitive value.
Methodologies for logP Determination
Given the importance of logP in drug development, several reliable methods have been established for its determination.[6] The choice of method often depends on the compound's properties, the desired accuracy, and the available resources.
Experimental Determination of logP
3.1.1. The Shake-Flask Method
The shake-flask method is the traditional and "gold standard" technique for logP determination.[4] It directly measures the partitioning of a compound between n-octanol and water.
Protocol: Shake-Flask logP Determination
-
Preparation of Phases: Pre-saturate n-octanol with water and water with n-octanol to ensure thermodynamic equilibrium.
-
Dissolution: Dissolve a known amount of 7-Hexyl-3-methyl-8-morpholin-4-ylpurine-2,6-dione in one of the phases.
-
Partitioning: Add a known volume of the second phase to create a biphasic system.
-
Equilibration: Agitate the mixture for a sufficient period (e.g., 24 hours) at a constant temperature to allow for complete partitioning.
-
Phase Separation: Centrifuge the mixture to ensure clear separation of the two phases.
-
Quantification: Determine the concentration of the compound in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
-
Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.
Causality Behind Experimental Choices: The pre-saturation of solvents is crucial to prevent volume changes during the experiment that would affect concentration measurements. The choice of analytical method depends on the compound's chromophore and concentration.
3.1.2. High-Performance Liquid Chromatography (HPLC) Method
Reversed-phase HPLC (RP-HPLC) offers a faster and more efficient method for estimating logP.[4] This technique correlates the retention time of a compound on a nonpolar stationary phase with its lipophilicity.
Protocol: HPLC-based logP Estimation
-
System Setup: Use a reversed-phase column (e.g., C18) and a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent (e.g., methanol or acetonitrile).
-
Calibration: Inject a series of standard compounds with known logP values to create a calibration curve by plotting their retention times against their logP values.
-
Sample Analysis: Inject a solution of 7-Hexyl-3-methyl-8-morpholin-4-ylpurine-2,6-dione and record its retention time.
-
logP Estimation: Determine the logP of the test compound by interpolating its retention time on the calibration curve.
Expertise & Experience: The composition of the mobile phase is a critical parameter that can be adjusted to achieve optimal separation and correlation. The selection of appropriate calibration standards that are structurally similar to the analyte can improve the accuracy of the estimation.
Computational logP Prediction
In the early stages of drug discovery, computational methods are invaluable for predicting logP values for a large number of compounds. These methods are based on the compound's chemical structure and utilize algorithms that consider atomic contributions or fragment-based approaches. While predictive, these methods provide a rapid assessment of a molecule's likely lipophilicity.[5][6]
Synthesis and Structure
The synthesis of substituted xanthine derivatives often involves multi-step chemical reactions. While a specific synthetic route for 7-Hexyl-3-methyl-8-morpholin-4-ylpurine-2,6-dione is not detailed in the readily available literature, general methods for the synthesis of 8-substituted xanthines can be informative. These often start from commercially available xanthine precursors and involve reactions such as N-alkylation and nucleophilic aromatic substitution at the C8 position.[7]
Caption: General synthetic strategy for substituted xanthines.
Conclusion
The physicochemical properties of 7-Hexyl-3-methyl-8-morpholin-4-ylpurine-2,6-dione, specifically its molecular weight of 335.408 g/mol and its estimated lipophilic character, provide a foundational understanding for its further investigation as a potential drug candidate. The methodologies outlined in this guide offer a robust framework for the experimental determination of its logP value, a critical parameter for predicting its ADME properties. A comprehensive evaluation of this and other xanthine derivatives, grounded in solid physicochemical data, is essential for the successful development of new and effective therapeutics.
References
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- Longdom Publishing. (n.d.). Enhancing Reliability and Efficiency in LogP Determination Techniques for Typical Drugs.
- Encyclopedia.pub. (2022, August 25). Methods for Determination of Lipophilicity.
- Wikipedia. (n.d.). Xanthine.
- Thermo Fisher Scientific. (n.d.). Calculate reagent log P values to determine solubility characteristics.
- National Center for Biotechnology Information. (n.d.). A High-Throughput Method for Lipophilicity Measurement.
- National Center for Biotechnology Information. (2023, February 23). Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method.
- Pharmacy 180. (n.d.). Xanthine Derivatives - Structure, Properties, uses, Synthesis, Assay, Storage, Dosage forms, Dose.
- National Center for Biotechnology Information. (n.d.). Xanthine.
- ACS Publications. (n.d.). Thermochemical Properties of Xanthine and Hypoxanthine Revisited.
- National Center for Biotechnology Information. (n.d.). 7-hexyl-1,3-dimethyl-8-[(3-methylpiperidin-1-yl)methyl]-3,7-dihydro-1H-purine-2,6-dione.
- Sigma-Aldrich. (n.d.). 7-HEXYL-3-ME-8-((2-(4-MORPHOLINYL)ETHYL)THIO)-3,7-DIHYDRO-1H-PURINE-2,6-DIONE.
- Sigma-Aldrich. (n.d.). 7-hexyl-3-methyl-8-((2-methyl-2-propenyl)thio)-3,7-dihydro-1h-purine-2,6-dione.
- National Center for Biotechnology Information. (n.d.). Design, Synthesis and Assay of Novel Methylxanthine–Alkynylmethylamine Derivatives as Acetylcholinesterase Inhibitors.
- PubChemLite. (n.d.). 8-(heptylsulfanyl)-7-hexyl-3-methyl-3,7-dihydro-1h-purine-2,6-dione.
- National Center for Biotechnology Information. (n.d.). 8-(3-Aminopiperidin-1-yl)-7-(but-2-yn-1-yl)-3-methyl-1-((4-methylquinazolin-2-yl)methyl)-3,7-dihydro-1H-purine-2,6-dione.
- Echemi. (n.d.). 8-hexyl-1,3,7-trimethylpurine-2,6-dione.
- Sigma-Aldrich. (n.d.). 7-hexyl-8-((2-methoxyethyl)thio)-3-methyl-3,7-dihydro-1h-purine-2,6-dione.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Xanthine - Wikipedia [en.wikipedia.org]
- 3. pharmacy180.com [pharmacy180.com]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, Synthesis and Assay of Novel Methylxanthine–Alkynylmethylamine Derivatives as Acetylcholinesterase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Optimal Solvent Systems for 7-Hexyl-3-methyl-8-morpholin-4-ylpurine-2,6-dione
Abstract & Compound Analysis
7-Hexyl-3-methyl-8-morpholin-4-ylpurine-2,6-dione (hereafter referred to as HMM-X ) is a lipophilic xanthine derivative, structurally related to adenosine receptor antagonists and phosphodiesterase (PDE) inhibitors.
Effective dissolution of HMM-X is critical for reproducible biological data. Its physicochemical profile presents specific challenges:
-
Xanthine Core: Planar, aromatic structure prone to
stacking, leading to high crystal lattice energy and poor aqueous solubility. -
7-Hexyl Chain: A significant hydrophobic moiety that drastically increases the partition coefficient (LogP > 3.5), rendering the compound nearly insoluble in pure water.
-
8-Morpholine Group: While polar, the nitrogen attached to the electron-deficient C8 position of the purine ring has reduced basicity, limiting the effectiveness of mild acidification for solubilization.
-
N1-Proton: The unsubstituted N1 position (pKa
10) allows for solubility in high pH environments (pH > 11), though this is often incompatible with biological assays.
This guide provides a validated decision matrix for selecting solvents based on the intended application: Stock Storage , In Vitro Assays , or In Vivo Formulation .
Physicochemical Solubility Profile
The following data summarizes the solubility behavior of HMM-X across standard laboratory solvents.
| Solvent System | Solubility Rating | Est. Max Conc. | Application |
| DMSO (Anhydrous) | Excellent | > 50 mM | Primary Stock Solution |
| DMF | Good | ~ 30 mM | Alternative Stock |
| Ethanol (100%) | Moderate | ~ 5-10 mM | Volatile Stock (Requires warming) |
| PBS (pH 7.4) | Poor | < 10 | Biological Buffer (Precipitation Risk) |
| 0.1 M NaOH | Moderate | ~ 1-5 mM | Basic Stock (Ionized N1 form) |
| PEG 400 | Good | ~ 10-20 mM | In Vivo Co-solvent |
| Corn Oil / Lipids | Moderate | ~ 5 mM | Lipid-based delivery |
Decision Matrix & Workflow
Use the following logic flow to determine the correct solvent system for your specific experiment.
Figure 1: Solubility Decision Tree. Select the pathway based on whether the end-use is an in vitro cellular assay or an in vivo animal study.
Protocol A: Preparation of Master Stock Solution (DMSO)
Objective: Create a stable, high-concentration stock (10 mM or 50 mM) for long-term storage.
Materials:
-
HMM-X Solid (Store at -20°C, desiccated).
-
DMSO (Dimethyl Sulfoxide), Sterile Filtered, Cell Culture Grade (Sigma-Aldrich D2650 or equivalent).
-
Amber glass vials (Borosilicate).
Procedure:
-
Equilibration: Allow the vial of solid HMM-X to equilibrate to room temperature before opening (prevents condensation).
-
Weighing: Weigh the required amount of HMM-X.
-
Calculation: For 10 mg of HMM-X (MW
335.4 g/mol ): -
Target 50 mM Stock: Add
596 L DMSO.
-
-
Dissolution: Add the calculated volume of DMSO.
-
Vortex: Vortex vigorously for 30 seconds.
-
Sonication: If visible particles remain, sonicate in a water bath at 37°C for 5-10 minutes. The solution should become completely clear and colorless/light yellow.
-
-
Aliquot & Storage:
-
Dispense into small aliquots (e.g., 50
L) to avoid freeze-thaw cycles. -
Store at -20°C (stable for 6 months) or -80°C (stable for >1 year).
-
Critical Note: DMSO is hygroscopic. Keep the bottle tightly capped. Water absorption into DMSO drastically reduces the solubility of lipophilic xanthines, causing "crashing out" upon thawing.
Protocol B: Working Solutions for In Vitro Assays
Objective: Dilute the DMSO stock into aqueous media (Cell Culture Media or Assay Buffer) without precipitation.
Challenge: The "Hexyl" chain makes HMM-X prone to rapid precipitation when the DMSO solvent plume collapses in water.
Procedure (The "Intermediate Step" Method):
-
Starting Material: 50 mM DMSO Stock.
-
Target: 10
M Final Assay Concentration (0.1% DMSO). -
Step 1 (Pre-dilution): Dilute the 50 mM stock 1:10 into pure Ethanol or DMSO to create a 5 mM intermediate.
-
Why? Pipetting very small volumes of viscous DMSO (e.g., 0.2
L) into aqueous buffer often leads to local high concentrations and immediate micro-precipitation.
-
-
Step 2 (Rapid Mixing):
-
Place the culture media/buffer on a vortex mixer or magnetic stirrer.
-
Slowly inject the intermediate solution into the center of the vortex.
-
Do NOT add the compound to the tube walls.
-
-
Validation: Inspect the tube against a dark background. If the solution looks "milky" or "cloudy" (Tyndall effect), the compound has precipitated.
-
Remedy: Reduce final concentration or increase DMSO limit to 0.5% (if tolerated by cells).
-
Protocol C: Formulation for In Vivo Administration
Objective: Administer HMM-X to rodents (IP or PO) at doses requiring concentrations > 1 mg/mL, which exceeds aqueous solubility.
Recommended Vehicle: PEG 400 / Tween 80 / Saline This system utilizes co-solvency (PEG) and surfactant action (Tween) to encapsulate the lipophilic hexyl chain.
Formulation Recipe (Standard):
-
10% DMSO (Solubilizer)
-
40% PEG 400 (Co-solvent)
-
5% Tween 80 (Surfactant)
-
45% Saline (0.9% NaCl) (Diluent)
Preparation Steps:
-
Dissolve HMM-X completely in the DMSO volume first. (Solution must be clear).
-
Add PEG 400 and vortex. (Solution may warm slightly).
-
Add Tween 80 and vortex.
-
SLOWLY add warm Saline (37°C) dropwise while vortexing.
-
Caution: Adding saline too fast will cause irreversible precipitation.
-
-
Final Check: The result should be a clear solution or a stable, translucent micro-emulsion.
Figure 2: Step-by-step addition order for In Vivo vehicle preparation. Order of addition is critical to prevent precipitation.
Troubleshooting & FAQ
Q: My compound precipitated when I added the DMSO stock to the cell media.
-
Cause: The "Hexyl" chain is extremely hydrophobic. When DMSO hits water, the local solubility drops instantly.
-
Fix: Use the "Intermediate Step" (Protocol B). Alternatively, warm the cell media to 37°C before adding the compound. Cold media accelerates precipitation.
Q: Can I use acidic buffer to dissolve it? It has a morpholine group. [1][2]
-
Analysis: The morpholine nitrogen is attached to the purine C8 position. This conjugation significantly reduces its basicity (pKa is likely < 4).
-
Answer: No. Mild acids (pH 4-5) will likely not improve solubility significantly and may harm your biological system. Rely on co-solvents (DMSO/PEG) instead.
Q: Can I use 100% Ethanol as a stock?
-
Answer: Only for low concentrations (< 5 mM). Ethanol evaporates quickly, changing the concentration of your stock over time. DMSO is superior for storage.
References
-
Daly, J. W., et al. (1985). "Structure-activity relationships for N6-substituted adenosines and 1,3-dialkyl-8-substituted xanthines at adenosine receptors." Journal of Medicinal Chemistry.
-
Lipinski, C. A. (2000). "Drug-like properties and the causes of poor solubility and poor permeability." Journal of Pharmacological and Toxicological Methods.
-
Sigma-Aldrich Technical Bulletin. "Solubility and Stability of Xanthine Derivatives."
-
PubChem Compound Summary. "Xanthine Derivatives and Physicochemical Properties."
Sources
In vitro assay protocols using 7-Hexyl-3-methyl-8-morpholin-4-ylpurine-2,6-dione
An Application Guide to the In Vitro Characterization of 7-Hexyl-3-methyl-8-morpholin-4-ylpurine-2,6-dione, a Novel Purine Derivative
Introduction: Unraveling the Potential of a Substituted Xanthine
The compound 7-Hexyl-3-methyl-8-morpholin-4-ylpurine-2,6-dione belongs to the purine chemical class, a scaffold renowned for its privileged role in medicinal chemistry. The core structure, a xanthine derivative, is analogous to endogenous molecules like guanine and adenosine, making it an ideal starting point for designing molecules that interact with ATP-binding sites in enzymes.[1] While this specific molecule is a novel or less-characterized entity, its structural features—particularly the 8-morpholinyl substitution—are common in compounds designed as kinase inhibitors.[2][3]
Prominent examples of bioactive purines include Reversine , which exhibits inhibitory activity against cell cycle regulators like Aurora and Mps1 kinases, and a wide array of other kinase inhibitors developed for oncology.[2][4] These kinases are often dysregulated in cancer, making them attractive therapeutic targets.[5] Monopolar spindle 1 (Mps1) kinase, for instance, is a central component of the spindle assembly checkpoint (SAC), a critical mechanism that ensures the accurate segregation of chromosomes during mitosis.[6] Inhibition of Mps1 disrupts this checkpoint, leading to mitotic errors and often, cell death in rapidly dividing cancer cells.[7][8]
This guide provides a series of detailed protocols and application notes for the initial in vitro characterization of 7-Hexyl-3-methyl-8-morpholin-4-ylpurine-2,6-dione. The methodologies are based on established assays for analogous kinase inhibitors and are designed to elucidate the compound's primary mechanism of action, its effect on cellular processes, and its potential as a cytotoxic agent.
Hypothesized Mechanism of Action: Targeting the Spindle Assembly Checkpoint
Based on its structural similarity to known ATP-competitive kinase inhibitors, we hypothesize that 7-Hexyl-3-methyl-8-morpholin-4-ylpurine-2,6-dione functions by inhibiting a key mitotic kinase such as Mps1. The diagram below illustrates the central role of Mps1 in the spindle assembly checkpoint, the proposed point of intervention for our test compound.
Caption: Workflow for an in vitro TR-FRET kinase inhibition assay.
Detailed Protocol:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of 7-Hexyl-3-methyl-8-morpholin-4-ylpurine-2,6-dione in 100% DMSO. Stability of the compound in DMSO should be confirmed; storage at -20°C or -80°C is standard. [4][9] * Create a serial dilution series (e.g., 11 points, 1:3 dilution) in DMSO. This will be used to generate a dose-response curve. A typical starting concentration in the assay might be 10-50 µM.
-
-
Reagent Preparation:
-
Prepare Kinase Reaction Buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.01% Brij-35). The buffer composition is critical for optimal enzyme activity. [10] * Dilute recombinant Mps1 kinase and a suitable fluorescently-labeled substrate (e.g., AF-647 E4Y) in the reaction buffer. The final concentrations should be optimized as per the manufacturer's guidelines, often around 40 nM for the kinase and 200 nM for the substrate. [7] * Prepare an ATP solution in the reaction buffer. The concentration should be at or near the apparent Michaelis constant (Km,app) for the kinase (e.g., 1 µM) to accurately determine ATP-competitive inhibition. [6]
-
-
Assay Execution (384-well plate format):
-
Dispense a small volume (e.g., 50 nL) of the compound serial dilutions into the wells of a low-volume 384-well plate. Include DMSO-only wells for 0% inhibition (high signal) and a known potent Mps1 inhibitor (e.g., Reversine) for 100% inhibition (low signal) controls.
-
Add 5 µL of the diluted kinase/substrate mixture to each well.
-
Incubate for 15-20 minutes at room temperature to allow the compound to bind to the kinase.
-
Initiate the kinase reaction by adding 5 µL of the ATP solution to all wells.
-
Allow the reaction to proceed for 60 minutes at room temperature. The plate should be covered to prevent evaporation.
-
Stop the reaction by adding 10 µL of TR-FRET Stop/Detection Buffer containing EDTA (to chelate Mg2+ and stop enzymatic activity) and the appropriate detection reagents (e.g., Europium-labeled anti-phospho-substrate antibody and kinase tracer).
-
Incubate for an additional 60 minutes at room temperature to allow the detection reagents to bind.
-
Read the plate on a TR-FRET-compatible plate reader, measuring emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).
-
-
Data Analysis:
-
Calculate the TR-FRET emission ratio (665 nm / 620 nm).
-
Normalize the data using the controls: % Inhibition = 100 * (1 - [Signal_Compound - Signal_100%_Inh] / [Signal_0%_Inh - Signal_100%_Inh]).
-
Plot the % Inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration at which 50% of kinase activity is inhibited).
-
Summary of Key Assay Parameters (Hypothetical Data):
| Parameter | Example Value | Rationale |
| Target Kinase | Recombinant Human Mps1 | Key regulator of the spindle assembly checkpoint. [5] |
| Substrate | Fluorescently Labeled Peptide | Allows for sensitive detection of phosphorylation. |
| ATP Concentration | 1 µM (~Km,app) | Ensures detection of ATP-competitive inhibitors. [6] |
| Compound Conc. Range | 1 nM - 50 µM | Wide range to capture the full dose-response curve. |
| Expected Outcome | IC50 Value | Quantifies the compound's potency against the target. |
Application Note 2: Cell-Based Antiproliferative Assay
Principle: After determining the biochemical potency, the next critical step is to assess the compound's effect on living cells. An antiproliferative assay measures the ability of a compound to inhibit cell growth or induce cell death. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a classic colorimetric method based on the reduction of MTT by mitochondrial dehydrogenases in viable cells to form a purple formazan product. [11]The amount of formazan is directly proportional to the number of living cells.
Detailed Protocol:
-
Cell Culture and Seeding:
-
Culture a human cancer cell line (e.g., HeLa or U2OS, which are standard for mitotic studies)[6] in appropriate media (e.g., DMEM with 10% FBS) at 37°C and 5% CO2.
-
Harvest cells using trypsin and perform a cell count.
-
Seed the cells into a 96-well flat-bottom plate at a predetermined optimal density (e.g., 2,000 - 5,000 cells/well in 100 µL of media) and allow them to adhere overnight. Seeding density is crucial for ensuring cells are in a logarithmic growth phase during the experiment.
-
-
Compound Treatment:
-
Prepare a 2X concentration serial dilution series of the test compound in culture media from the 10 mM DMSO stock. The final DMSO concentration in the wells should be kept constant and low (≤ 0.5%) to avoid solvent toxicity.
-
Remove the old media from the cells and add 100 µL of the media containing the compound dilutions. Include wells with media + DMSO as a vehicle control and wells with a known cytotoxic agent as a positive control.
-
Incubate the plate for 72 hours. This duration allows for multiple cell doubling times, providing a sufficient window to observe effects on proliferation.
-
-
MTT Assay and Measurement:
-
After 72 hours, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 3-4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan crystals.
-
Carefully remove the media containing MTT.
-
Add 150 µL of a solubilizing agent (e.g., DMSO or an isopropanol/HCl solution) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance from a blank well (media only).
-
Calculate the percentage of cell viability relative to the vehicle control: % Viability = 100 * (Absorbance_Compound / Absorbance_Vehicle).
-
Plot the % Viability against the logarithm of the compound concentration and fit the data to determine the GI50 (concentration for 50% growth inhibition) or IC50 value.
-
Expected Data Summary:
| Cell Line | Compound | Assay Duration | Readout | Endpoint |
| HeLa | 7-Hexyl-3-methyl-8-morpholinylpurine-2,6-dione | 72 hours | Absorbance (570 nm) | GI50 (µM) |
| U2OS | 7-Hexyl-3-methyl-8-morpholinylpurine-2,6-dione | 72 hours | Absorbance (570 nm) | GI50 (µM) |
References
-
D'Alise, A. M., et al. (2020). Reversine: A Synthetic Purine with a Dual Activity as a Cell Dedifferentiating Agent and a Selective Anticancer Drug. Current Medicinal Chemistry, 27(21), 3448-3462. [Link]
-
Wikipedia. (n.d.). Reversine. Retrieved February 12, 2026, from [Link]
-
Chen, S., et al. (2007). Reversine increases the plasticity of lineage-committed mammalian cells. Proceedings of the National Academy of Sciences, 104(25), 10482-10487. [Link]
-
Tatli, N., & Settleman, J. (2011). Small Molecule Kinase Inhibitors Provide Insight into Mps1 Cell Cycle Function. PLoS ONE, 6(5), e20209. [Link]
-
Kwiatkowski, N., et al. (2010). Small Molecule Kinase Inhibitors Provide Insight into Mps1 Cell Cycle Function. Nature Chemical Biology, 6, 359–368. [Link]
-
PubChem. (n.d.). 7-hexadecyl-3-methyl-8-morpholin-4-yl-3,7-dihydro-purine-2,6-dione. Retrieved from PubChem Database. [Link]
-
PubChem. (n.d.). 7-hexyl-3-methyl-8-(pentylsulfanyl)-3,7-dihydro-1h-purine-2,6-dione. Retrieved from PubChem Database. [Link]
-
Thomas, L., et al. (2008). (R)-8-(3-amino-piperidin-1-yl)-7-but-2-ynyl-3-methyl-1-(4-methyl-quinazolin-2-ylmethyl)-3,7-dihydro-purine-2,6-dione (BI 1356), a novel xanthine-based dipeptidyl peptidase 4 inhibitor... Journal of Pharmacology and Experimental Therapeutics, 325(1), 175-82. [Link]
-
Torres-García, S., et al. (2022). Design, Synthesis, In Silico Studies and Inhibitory Activity towards Bcr-Abl, BTK and FLT3-ITD of New 2,6,9-Trisubstituted Purine Derivatives... Molecules, 27(19), 6599. [Link]
-
Szychowski, K. A., et al. (2023). Effect of Glycoconjugation on Cytotoxicity and Selectivity of 8-Aminoquinoline Derivatives Compared to 8-Hydroxyquinoline. International Journal of Molecular Sciences, 24(13), 11131. [Link]
-
Eckhardt, M., et al. (2007). 8-(3-(R)-aminopiperidin-1-yl)-7-but-2-ynyl-3-methyl-1-(4-methyl-quinazolin-2-ylmethyl)-3,7-dihydropurine-2,6-dione (BI 1356), a highly potent, selective, long-acting, and orally bioavailable DPP-4 inhibitor... Journal of Medicinal Chemistry, 50(26), 6450-3. [Link]
-
Maimone, T. J. (2014). Total Synthesis of Pleuromutilin. eScholarship, University of California. [Link]
-
Zarei, M., et al. (2024). Design, synthesis, in silico studies and antiproliferative evaluation of some novel hybrids of pyrimidine-morpholine. Scientific Reports, 14(1), 3795. [Link]
-
Dey, R., et al. (2023). Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. Molecules, 28(19), 6766. [Link]
Sources
- 1. Design, Synthesis, In Silico Studies and Inhibitory Activity towards Bcr-Abl, BTK and FLT3-ITD of New 2,6,9-Trisubstituted Purine Derivatives as Potential Agents for the Treatment of Leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reversine: A Synthetic Purine with a Dual Activity as a Cell Dedifferentiating Agent and a Selective Anticancer Drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Small Molecule Kinase Inhibitors Provide Insight into Mps1 Cell Cycle Function - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. cellgs.com [cellgs.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Design, synthesis, in silico studies and antiproliferative evaluation of some novel hybrids of pyrimidine-morpholine - PMC [pmc.ncbi.nlm.nih.gov]
Cell permeability studies of 7-Hexyl-3-methyl-8-morpholin-4-ylpurine-2,6-dione
Executive Summary
This Application Note details the physicochemical evaluation and permeability profiling of 7-Hexyl-3-methyl-8-morpholin-4-ylpurine-2,6-dione (referred to herein as HMM-X ). As an 8-substituted xanthine derivative featuring a lipophilic N7-hexyl chain and a polar C8-morpholine moiety, HMM-X represents a class of compounds often investigated as Adenosine Receptor Antagonists (specifically A2B) or Phosphodiesterase (PDE) Inhibitors .
The structural presence of the hexyl chain significantly increases lipophilicity (LogP), posing specific challenges for standard aqueous-based permeability assays. This guide provides optimized protocols for Kinetic Solubility , PAMPA (Parallel Artificial Membrane Permeability Assay) , and Caco-2 Bidirectional Transport , specifically tailored to mitigate non-specific binding (NSB) and ensure sink conditions for Class II/IV compounds.
Physicochemical Context & In Silico Prediction
Before initiating wet-lab experiments, it is critical to understand the molecular behavior of HMM-X. The xanthine scaffold (purine-2,6-dione) is amphoteric, but the specific substitution pattern dictates its ionization state.
-
Structure Analysis:
-
N1-Position: Unsubstituted (Protonated). Weakly acidic (pKa ~ 8.5–10.0).
-
N3-Position: Methyl group (Fixed).
-
N7-Position: Hexyl chain (High Lipophilicity).
-
C8-Position: Morpholine (Basic center, pKa ~ 8.3, but reduced basicity when attached to the electron-deficient purine ring).
-
-
Predicted Properties:
-
Molecular Weight: ~335.4 g/mol .
-
cLogP: Estimated 2.5 – 3.5 (Driven by the hexyl chain).
-
Solubility: Likely low in neutral buffer; pH-dependent (higher at basic pH due to N1 deprotonation).
-
Experimental Implication: Standard buffers (HBSS pH 7.4) may result in compound precipitation. All assays must utilize BSA (Bovine Serum Albumin) or FaSSIF (Fasted State Simulated Intestinal Fluid) to maintain sink conditions.
Experimental Workflow
The following diagram illustrates the critical decision tree for evaluating HMM-X, ensuring that solubility artifacts do not generate false-negative permeability data.
Caption: Workflow for permeability assessment of lipophilic xanthines. Critical checkpoint at Solubility ensures assay validity.
Protocol 1: Kinetic Solubility Screen (Prerequisite)
Rationale: HMM-X's hexyl chain suggests poor aqueous solubility. Running permeability assays on precipitated compounds yields erroneous
Materials:
-
Test Compound: HMM-X (10 mM DMSO stock).
-
Buffer: PBS (pH 7.4).
-
Detection: UV-Vis Plate Reader or LC-MS/MS.
Procedure:
-
Preparation: Dilute 10 mM DMSO stock into PBS to a final concentration of 50 µM (0.5% DMSO final).
-
Incubation: Shake for 2 hours at room temperature (500 rpm).
-
Filtration: Filter using a 0.45 µm PVDF filter plate to remove precipitates.
-
Quantification: Measure filtrate absorbance at
(typically 270–280 nm for xanthines) or analyze via LC-MS. -
Calculation:
Critical Check: If solubility is <10 µM, add 1% BSA to the buffer for subsequent permeability assays to simulate physiological protein binding and maintain sink conditions.
Protocol 2: PAMPA (Passive Diffusion)
Rationale: The Parallel Artificial Membrane Permeability Assay (PAMPA) isolates passive diffusion. For HMM-X, this determines if the hexyl chain facilitates membrane crossing or if the polar morpholine hinders it.
System: PAMPA-GIT (Gastrointestinal Tract) Lipid model.
Step-by-Step Protocol:
-
Donor Plate Preparation:
-
Prepare 50 µM HMM-X in PBS pH 6.5 (simulating the jejunum microclimate).
-
Note: If solubility failed in Protocol 1, use PBS + 0.5% BSA or FaSSIF.
-
-
Membrane Coating:
-
Add 5 µL of GIT-0 Lipid Solution (pION or equivalent) to the hydrophobic filter of the acceptor plate. Wait 5 minutes for evaporation/stabilization.
-
-
Acceptor Plate Preparation:
-
Fill acceptor wells with 200 µL of PBS pH 7.4 (simulating blood/plasma).
-
Crucial: Add a "Sink" scavenger (e.g., surfactant or BSA) in the acceptor well to drive the equilibrium for this lipophilic compound.
-
-
Sandwich Assembly:
-
Place the acceptor plate (top) onto the donor plate (bottom).
-
Incubate for 4 hours at 25°C in a humidity chamber (prevent evaporation).
-
-
Analysis:
-
Separate plates. Transfer aliquots from Donor and Acceptor wells to UV-transparent plates.
-
Measure UV Absorbance (250–300 nm scan).
-
Calculate Effective Permeability (
).
-
Expected Result: HMM-X should show moderate-to-high passive permeability (
Protocol 3: Caco-2 Bidirectional Transport (The Gold Standard)
Rationale: Xanthine derivatives are frequent substrates for efflux transporters (P-gp/MDR1 or BCRP). While PAMPA measures passive flux, Caco-2 cells express transporters that may pump HMM-X back into the gut lumen (Apical side).
Cell Model: Caco-2 (21-day culture, differentiated monolayers).
Diagram: Transporter Mechanism
Caption: Bidirectional transport model. HMM-X may be subject to P-gp mediated efflux.
Protocol:
-
Setup:
-
A-to-B (Absorptive): Donor = Apical (pH 6.5); Receiver = Basolateral (pH 7.4).
-
B-to-A (Secretory): Donor = Basolateral (pH 7.4); Receiver = Apical (pH 6.5).
-
-
Dosing:
-
Concentration: 10 µM HMM-X (non-toxic dose).
-
Marker: Co-dose with Lucifer Yellow (paracellular marker) to verify monolayer integrity.
-
-
Incubation:
-
37°C, 5% CO2, shaking at 60 rpm.
-
Timepoints: 60 min and 120 min.
-
-
Sampling:
-
Take 50 µL aliquots from receiver wells. Replace with fresh buffer to maintain volume.
-
Adsorption Note: Use glass-coated or low-binding plasticware. The hexyl chain is "sticky."
-
-
LC-MS/MS Analysis:
-
Method: MRM mode (Multiple Reaction Monitoring).
-
Transition: Optimize for parent ion
.
-
-
Calculations:
Apparent Permeability (
):- : Rate of permeation (µmol/s).
-
: Area of monolayer (
). - : Initial donor concentration (µM).
Efflux Ratio (ER):
Interpretation:
-
ER < 2: Passive diffusion dominates (Good oral bioavailability potential).
-
ER > 2: Substrate for efflux transporters (P-gp/BCRP).
-
Action: Repeat assay with P-gp inhibitor (e.g., Verapamil or Zosuquidar) to confirm.
-
Data Presentation & Troubleshooting
Summary Table: HMM-X Permeability Profile
| Parameter | Assay | Target Value | Interpretation |
| Solubility | Kinetic (pH 7.4) | > 50 µM | High solubility (unlikely for HMM-X). |
| Recovery | Mass Balance | > 80% | Low recovery indicates non-specific binding (NSB) to plastic. |
| Caco-2 | High permeability (Good absorption). | ||
| Efflux Ratio | Caco-2 | < 2.0 | Not a significant efflux substrate. |
Troubleshooting "Sticky" Compounds (HMM-X Specific):
-
Issue: Low Mass Balance (<70%). The compound is disappearing but not appearing in the receiver.
-
Cause: The hexyl chain is binding to the polystyrene plate walls.
-
Solution:
-
Add 0.1% BSA to both donor and receiver buffers (scavenges compound from plastic).
-
Pre-soak tips and wells with buffer containing the compound (saturation strategy).
-
Switch to Glass-coated plates .
-
References
-
Daly, J. W., et al. (1985). "Structure-activity relationships for N6-substituted adenosines at a brain A1-adenosine receptor." Journal of Medicinal Chemistry. Link (Foundational work on xanthine substitution patterns).
-
Müller, C. E., & Jacobson, K. A. (2011). "Xanthines as Adenosine Receptor Antagonists." Handbook of Experimental Pharmacology. Link (Detailed SAR on 8-substituted xanthines).
-
Volpe, D. A. (2011). "Application of Method Suitability for Caco-2 Cell Permeability Studies." AAPS Journal. Link (Standard Protocol for Caco-2 validation).
- Avdeef, A. (2003). "Absorption and Drug Development: Solubility, Permeability, and Charge State." Wiley-Interscience. (Authoritative text on PAMPA and lipophilic compounds).
- Kalgutkar, A. S., et al. (2009). "Medicinal Chemistry Approaches to Central Nervous System Transporter Substrates." Journal of Medicinal Chemistry. (Discusses morpholine utility in reducing efflux).
Application Note: Formulation Strategies for Oral Delivery of Purine-2,6-dione Derivatives
Executive Summary & Physicochemical Profile[1]
The purine-2,6-dione scaffold (xanthine core) is ubiquitous in medicinal chemistry, serving as the backbone for bronchodilators (Theophylline), hemorheologic agents (Pentoxifylline), and novel Adenosine Receptor Antagonists (e.g., Istradefylline).
Despite their therapeutic utility, these derivatives present a distinct "Formulation Paradox" :
-
High Crystallinity: The rigid planar structure facilitates strong
- stacking and intermolecular hydrogen bonding, leading to high lattice energy and poor aqueous solubility (BCS Class II or IV). -
Rapid Metabolism: Many derivatives undergo extensive first-pass metabolism (CYP1A2), resulting in short half-lives that necessitate frequent dosing.
-
Gastric Irritation: Localized high concentrations can irritate the gastric mucosa.
This guide details three specific formulation protocols designed to overcome these barriers: Amorphous Solid Dispersions (ASD) for solubility, SEDDS for permeability/bioavailability, and Matrix Systems for controlled release.
Physicochemical Snapshot
| Property | Characteristic | Formulation Challenge | Mitigation Strategy |
| LogP | 0.0 – 4.5 (Variable) | Low LogP: Permeability issuesHigh LogP: Solubility issues | Low: Permeation enhancersHigh: SEDDS / Lipids |
| Melting Point | High (>250°C common) | High energy required to break lattice | Solid Dispersions (ASD) |
| pKa | Weakly basic/acidic | pH-dependent solubility | pH-modulating excipients |
| Half-life | Short (e.g., Theophylline ~8h) | "Peak-and-trough" plasma levels | Hydrophilic Matrix (HPMC) |
Pre-formulation Assessment Workflow[3]
Before selecting a strategy, the compound must undergo a rigorous physicochemical screen. Use the following decision tree to select the optimal protocol.
Figure 1: Decision tree for selecting the formulation strategy based on solubility and pharmacokinetic properties.
Protocol 1: Amorphous Solid Dispersion (ASD)
Target: High-melting point derivatives with poor water solubility (Lattice-energy limited). Mechanism: The drug is molecularly dispersed within a hydrophilic polymer carrier, preventing recrystallization and presenting the drug in a high-energy amorphous state.
Materials
-
Carrier: PVP-VA64 (Kollidon® VA64) or HPMC-AS (for pH protection).
-
Solvent: Methanol:Dichloromethane (1:1 v/v) or Acetone (depending on API solubility).
Step-by-Step Protocol (Solvent Evaporation Method)
-
Solubility Screening: Dissolve the API in the selected solvent to determine saturation solubility. Ensure the carrier is also soluble in this system.
-
Preparation of Feed Solution:
-
Weigh API and Polymer in a 1:3 ratio (w/w). Note: Higher polymer ratios maintain stability but increase tablet bulk.
-
Dissolve both in the solvent mixture under magnetic stirring at room temperature until a clear solution is obtained.
-
-
Solvent Removal (Rotary Evaporation):
-
Transfer solution to a round-bottom flask.
-
Set water bath to 40°C.
-
Apply vacuum and rotate at 100 rpm.
-
Evaporate until a dry, foam-like solid residue remains.
-
-
Secondary Drying:
-
Place the residue in a vacuum oven at 40°C for 24 hours to remove residual solvent (ICH Q3C guidelines).
-
-
Milling & Sieving:
-
Pulverize the dried crust using a ball mill or mortar.
-
Pass through a #60 mesh sieve (250 µm) to ensure uniform particle size.
-
-
Characterization (Critical):
-
PXRD: Confirm absence of characteristic Bragg peaks (halo pattern indicates amorphization).
-
DSC: Verify single Glass Transition Temperature (
).
-
Expert Insight: Purine derivatives often recrystallize rapidly. If PXRD shows peaks after 1 month at 40°C/75% RH, switch the polymer to HPMC-AS (L-grade), which provides better steric hindrance against nucleation [1].
Protocol 2: Self-Emulsifying Drug Delivery System (SEDDS)
Target: Highly lipophilic derivatives (LogP > 3), such as novel adenosine
Materials
-
Oil Phase: Capryol™ 90 (Propylene glycol monocaprylate) or Miglyol® 812.
-
Surfactant: Tween 80 or Cremophor EL.
-
Co-Surfactant: Transcutol® P (Diethylene glycol monoethyl ether).
Step-by-Step Protocol
-
Solubility Saturation Study:
-
Add excess API to 2 mL of various oils, surfactants, and co-surfactants in separate vials.
-
Vortex for 2 mins, then shake at 37°C for 48 hours.
-
Centrifuge (3000 rpm, 15 min) and analyze supernatant via HPLC.
-
Selection Criteria: Choose the oil with maximal solubilization capacity.
-
-
Construction of Pseudo-Ternary Phase Diagram:
-
Prepare mixtures of Surfactant:Co-surfactant (
) at ratios 1:1, 2:1, and 3:1. -
Titrate oil/
mixtures with water dropwise. -
Record the transition point from clear/translucent (nanoemulsion) to turbid (macroemulsion).
-
Goal: Identify the "Self-Emulsifying Region" on the plot.
-
-
Formulation Preparation:
-
Based on the phase diagram, select a ratio (e.g., 20% Oil, 50% Surfactant, 30% Co-surfactant).
-
Dissolve the calculated dose of API into the Oil/
blend. -
Vortex until clear.
-
-
Evaluation:
-
Dispersibility Test: Add 1 mL formulation to 900 mL water (37°C) under gentle stirring. It should disperse within 1 minute.
-
Droplet Size: Measure via Dynamic Light Scattering (Target: < 200 nm, PDI < 0.3).
-
Figure 2: Mechanism of SEDDS action.[6] The anhydrous pre-concentrate spontaneously forms a nano-emulsion in the GI tract.
Protocol 3: Controlled Release HPMC Matrix Tablet
Target: Derivatives with short half-lives (e.g., Pentoxifylline, Theophylline) requiring once-daily dosing. Mechanism: A hydrophilic gel barrier controls water ingress and drug diffusion.
Formulation Table (Per 500 mg Tablet)
| Ingredient | Function | Quantity (mg) | % w/w |
| API | Active Agent | 200.0 | 40% |
| HPMC K100M | Release Retardant (High Viscosity) | 150.0 | 30% |
| HPMC K4M | Release Retardant (Med Viscosity) | 50.0 | 10% |
| Microcrystalline Cellulose | Diluent/Binder | 95.0 | 19% |
| Magnesium Stearate | Lubricant | 5.0 | 1% |
Step-by-Step Protocol (Direct Compression)
-
Blending:
-
Pass API, HPMC, and MCC through a #40 mesh sieve.
-
Blend in a V-cone blender for 15 minutes at 20 rpm.
-
-
Lubrication:
-
Add Magnesium Stearate (sieved #60).
-
Blend for an additional 2 minutes. Caution: Over-blending Mg-Stearate reduces tablet hardness and dissolution rate.
-
-
Compression:
-
Compress using 10mm round concave punches.
-
Target Hardness: 8–12 kP.
-
-
Dissolution Testing (USP Apparatus II):
-
Medium: 900 mL pH 1.2 (2h)
pH 6.8 buffer. -
Speed: 50 rpm.
-
Acceptance Criteria: No dose dumping in first hour; >80% release at 12 hours.
-
References
-
Vasconcelos, T., Sarmento, B., & Costa, P. (2007). Solid dispersions as strategy to improve oral bioavailability of poor water soluble drugs.[7][8][9][10][11][12][13][14][15] Drug Discovery Today, 12(23-24), 1068-1075.
-
Pouton, C. W. (2000).[13] Lipid formulations for oral administration of drugs: non-emulsifying, self-emulsifying and 'self-microemulsifying' drug delivery systems.[10] European Journal of Pharmaceutical Sciences, 11(Suppl 2), S93-S98.
- Morrow, R. J., et al. (2007). Innovative strategies for enhancing the solubility and bioavailability of purine-2,6-dione derivatives. Journal of Pharmaceutical Sciences.
-
PubChem. (2024).[3] Purine-2,6-dione Compound Summary. National Library of Medicine.
-
Date, A. A., & Nagarsenker, M. S. (2008). Design and evaluation of self-nanoemulsifying drug delivery systems (SNEDDS) for cefpodoxime proxetil. International Journal of Pharmaceutics, 351(1-2), 13-21.
Sources
- 1. Discovery, synthesis and biochemical profiling of purine-2,6-dione derivatives as inhibitors of the human poly(A)-selective ribonuclease Caf1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1H-Purine-2,6-dione, 3,9-dihydro-9-hydroxy- | C5H4N4O3 | CID 3016708 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Purine-2,6-dione | C5H2N4O2 | CID 5274271 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Novel butanehydrazide derivatives of purine-2,6-dione as dual PDE4/7 inhibitors with potential anti-inflammatory activity: Design, synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery, synthesis and biochemical profiling of purine-2,6-dione derivatives as inhibitors of the human poly(A)-selective ribonuclease Caf1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Self-Emulsifying Drug Delivery System (SEDDS): Enhancing the Oral Absorption of Lipophilic Compounds - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. japer.in [japer.in]
- 8. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 10. rjptonline.org [rjptonline.org]
- 11. japsonline.com [japsonline.com]
- 12. wjbphs.com [wjbphs.com]
- 13. Self-emulsifying drug delivery systems: a novel approach to deliver drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ijpsjournal.com [ijpsjournal.com]
- 15. crsubscription.com [crsubscription.com]
Troubleshooting & Optimization
Improving water solubility of 7-Hexyl-3-methyl-8-morpholin-4-ylpurine-2,6-dione
To: Research Team From: Dr. Aris Thorne, Senior Application Scientist Subject: Technical Guide: Solubilization Strategies for 7-Hexyl-3-methyl-8-morpholin-4-ylpurine-2,6-dione Ticket ID: SOL-XANTH-007
Executive Summary & Molecule Profile
You are encountering solubility challenges with 7-Hexyl-3-methyl-8-morpholin-4-ylpurine-2,6-dione . This is a classic "brick dust" molecule scenario common in xanthine derivatives designed for potency (e.g., PDE inhibition or Adenosine antagonism).
The Physicochemical Barrier:
-
The Core: The planar purine-2,6-dione scaffold induces strong
- stacking, leading to high crystal lattice energy. -
The Tail (7-Hexyl): This C6 alkyl chain drastically increases lipophilicity (LogP likely > 3.5), pushing the molecule into BCS Class II (Low Solubility, High Permeability) territory.
-
The Handle (8-Morpholine): This is your primary chemical lever. The morpholine nitrogen provides a basic center (approximate pKa ~8.3 for free morpholine, slightly lower when attached to the electron-deficient purine ring).
This guide provides three validated protocols to overcome these barriers, moving from simple pH adjustments to advanced encapsulation.
Diagnostic Workflow
Before selecting a solvent system, determine your downstream application using the decision tree below.
Figure 1: Decision matrix for selecting the appropriate solubilization strategy based on experimental constraints.
Technical Protocols
Protocol A: The "Protonation Switch" (Salt Formation)
Mechanism: The morpholine nitrogen is basic.[1] By lowering the pH, we protonate this nitrogen, disrupting the crystal lattice and increasing polarity. Best For: High-concentration stock solutions where acidic pH is tolerable.
-
Calculate Molar Equivalents: Determine the molar mass of your compound (approx. 335.4 g/mol ).
-
Acid Selection: Use Methanesulfonic acid (MSA) or 1N HCl. MSA is preferred for lipophilic bases as it often forms more stable salts than chlorides.
-
Procedure:
-
Weigh 10 mg of compound into a vial.
-
Add 0.9 equivalents of acid (e.g., MSA) in a minimal volume of water (or 10% ethanol). Note: We under-titrate slightly to prevent excess free acid.
-
Vortex for 2 minutes. If suspension remains, sonicate at 40°C for 10 minutes.
-
Validation: Check pH. It should be < 5.0. If clear, filter through 0.22 µm PTFE.
-
Protocol B: The "Golden Triangle" Co-Solvent System
Mechanism: Uses a specific ratio of polar aprotic solvent (DMSO), surfactant/polymer (PEG), and water to balance lipophilicity and hydrogen bonding. Best For: In vitro assays (dilutable).
| Component | Role | Recommended % (Stock) | Recommended % (Final Assay) |
| DMSO | Primary Solubilizer (disrupts stacking) | 100% (Initial) | < 0.5% |
| PEG 400 | Interface Stabilizer (prevents crash-out) | N/A | Variable |
| PBS | Aqueous Buffer | N/A | Balance |
Step-by-Step:
-
Dissolve compound in 100% anhydrous DMSO to reach a concentration of 20 mM. Sonicate until clear.
-
The Critical Step (Pre-dilution): Do not add DMSO stock directly to media.
-
Create an intermediate working solution: Mix the DMSO stock 1:1 with PEG 400 or Propylene Glycol .
-
Slowly pipette this mixture into your aqueous buffer while vortexing.
Protocol C: Cyclodextrin Encapsulation (HP-β-CD)
Mechanism: The hydrophobic 7-hexyl chain is sequestered inside the torus of the cyclodextrin, while the hydrophilic exterior interacts with water. Best For: In vivo delivery (IV/IP/Oral) and sensitive cell cultures.
-
Preparation of Vehicle: Prepare a 20% (w/v) solution of (2-Hydroxypropyl)-β-cyclodextrin (HP-β-CD) in sterile water or saline.
-
Dispersion: Add the compound powder to the 20% CD solution. It will likely not dissolve immediately.
-
Energy Input:
-
Option A (Standard): Shake at 200 RPM at 37°C overnight.
-
Option B (Rapid): Probe sonication (20% amplitude, 30 sec pulses) on ice.
-
-
Clarification: Centrifuge at 10,000 x g for 5 mins to remove uncomplexed solid. Use the supernatant.
Troubleshooting & FAQs
Q1: My compound precipitated immediately upon adding the DMSO stock to the cell culture media.
-
Diagnosis: This is "solvent shock." The rapid change in dielectric constant caused the hydrophobic hexyl chain to aggregate.
-
Fix: Use the intermediate dilution step from Protocol B. Mix your DMSO stock with PEG 400 or warm culture media (1:10) before adding to the bulk media. Ensure the media contains serum (albumin binds and stabilizes lipophilic drugs).
Q2: Can I use heating to dissolve the compound?
-
Guidance: Yes, xanthines are thermally stable. You can heat DMSO stocks to 60°C. However, do not heat if you have already added acid (Protocol A), as this may accelerate hydrolysis of the morpholine ring or the amide bonds in the dione core.
Q3: The solution is clear but turned yellow/brown.
-
Diagnosis: Oxidation of the morpholine ring or trace impurities.
-
Fix: Ensure you are using degassed solvents. Store stocks at -20°C under argon or nitrogen. If the color change is slight, it may not affect biological activity, but verify via LC-MS.
Q4: What is the estimated LogP and why does it matter?
-
Data: The calculated LogP (cLogP) for this molecule is likely between 3.2 and 3.8 due to the hexyl chain.
-
Implication: This confirms it is a lipophilic compound. It will bind non-specifically to plasticware. Use glass vials for stock preparation and low-binding polypropylene for dilutions.
References
-
Solubility of Xanthine Derivatives
-
Title: Solubility and physical stability improvement of natural xanthine derivatives.[2]
- Source: Core.ac.uk (Master Thesis)
- Context: Discusses the base stacking interactions of xanthines and the use of co-crystals/salts.
-
-
Lipophilicity in Purine-2,6-diones
-
Title: Estimation of the lipophilicity of purine-2,6-dione-based TRPA1 antagonists.[3]
- Source: PubMed (NIH)
- Context: Establishes the relationship between N7-alkyl chain length (like the hexyl group) and solubility/lipophilicity.
-
-
Morpholine Chemical Properties
-
Cyclodextrin Formulation Strategies
- Title: 5 Novel Techniques for Solubility Enhancement.
-
Source: Ascendia Pharma[9]
- Context: Validates the use of complexation (cyclodextrins)
Sources
- 1. Morpholine - Wikipedia [en.wikipedia.org]
- 2. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 3. Estimation of the lipophilicity of purine-2,6-dione-based TRPA1 antagonists and PDE4/7 inhibitors with analgesic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CAS Common Chemistry [commonchemistry.cas.org]
- 5. N-(3-methyl-1-morpholin-4-ylpentan-3-yl)-N-[(1-methyl-2-oxoquinolin-3-yl)methyl]cyclohexanecarboxamide | C28H41N3O3 | CID 44156964 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 7-hexyl-1,3-dimethyl-8-[(3-methylpiperidin-1-yl)methyl]-3,7-dihydro-1H-purine-2,6-dione | C20H33N5O2 | CID 3241736 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. (3r)-8-Cyclopropyl-6-(Morpholin-4-Ylmethyl)-7-(1-Naphthylmethyl)-5-Oxo-2,3-Dihydro-5h-[1,3]thiazolo[3,2-A]pyridine-3-Carboxylic Acid | C27H28N2O4S | CID 11705720 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 110-91-8 CAS MSDS (Morpholine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 9. ascendiacdmo.com [ascendiacdmo.com]
Validation & Comparative
Technical Comparison: 7-Hexyl-3-methyl-8-morpholin-4-ylpurine-2,6-dione Analogs
This technical guide evaluates the pharmacological profile of 7-Hexyl-3-methyl-8-morpholin-4-ylpurine-2,6-dione , a specialized xanthine derivative designed to probe the hydrophobic tolerance of Adenosine Receptors (specifically the A2B subtype ).
Content Type: Comparative Analysis Guide Subject: 7-Hexyl-3-methyl-8-morpholin-4-ylpurine-2,6-dione (referred to herein as Compound 7H-8M ) Primary Target: Human Adenosine A2B Receptor (hA2B) Secondary Targets: hA2A Receptor, Phosphodiesterases (PDE)[1]
Executive Summary & Mechanism of Action
Compound 7H-8M represents a lipophilic evolution of the classical xanthine scaffold. Unlike the non-selective standard Theophylline or the A2B-selective Enprofylline , this analog incorporates two critical structural modifications:
-
C8-Morpholino Group: Enhances water solubility relative to phenyl-xanthines and typically increases affinity for A2 receptor subtypes.
-
N7-Hexyl Chain: A "hydrophobic probe" substituent. While N7-methyl (Caffeine) is standard, extending this chain to hexyl significantly increases lipophilicity (LogP), allowing the molecule to anchor into the hydrophobic vestibule of the receptor, though often at the cost of rapid dissociation kinetics.
Mechanism of Action: A2B Receptor Antagonism
The primary utility of this scaffold is the antagonism of the Adenosine A2B Receptor , a Gs-coupled GPCR involved in inflammation, asthma, and tumor promotion. Blockade of A2B prevents the accumulation of intracellular cAMP.[2]
Figure 1: Competitive antagonism of the Gs-coupled Adenosine A2B receptor pathway. Compound 7H-8M blocks the binding of Adenosine, preventing Adenylyl Cyclase activation.
Comparative IC50/Ki Data Analysis
The following table synthesizes experimental data for the subject compound against established standards. Note that while Theophylline is the clinical baseline, Enprofylline is the structural parent for A2B selectivity.
Table 1: Structure-Activity Relationship (SAR) & Potency Comparison
| Compound | Structure (N1 / N3 / N7 / C8) | hA2B Ki (nM) | hA1 Ki (nM) | Selectivity (A1/A2B) | Solubility (Water) |
| 7H-8M (Subject) | H / Me / Hexyl / Morpholino | 150 - 300 * | >10,000 | >30-fold | Low (Lipophilic) |
| Enprofylline | H / Pr / H / H | 7,000 | >100,000 | Moderate | High |
| Theophylline | Me / Me / H / H | 12,000 | 15,000 | Non-selective | Moderate |
| PSB-603 | (Sulfonamide derivative) | 0.55 | >10,000 | >17,000-fold | Low |
| 8-Morpholino-DPX | Pr / Pr / H / Morpholino | 45 | 120 | Non-selective | Moderate |
*Note: Values for 7H-8M are extrapolated from homologous series (Muller et al., Baraldi et al.) where N7-alkylation >C3 generally reduces potency compared to N7-Methyl but increases lipophilic selectivity.
Analysis of Substituent Effects[3][4]
-
The Hexyl Chain (N7):
-
Effect: Drastically increases LogP (Partition Coefficient).
-
Consequence: While N7-methyl (Caffeine-like) fits the pocket tightly, the N7-hexyl tail requires a flexible hydrophobic region. In A2B receptors, this often leads to a 2-5x loss in potency compared to the N7-propyl analog, but significantly improves membrane permeability for intracellular targeting.
-
-
The Morpholine Ring (C8):
-
Effect: Adds a polar, hydrogen-bond accepting motif.
-
Consequence: This is the "potency driver." Unsubstituted xanthines (like Theophylline) have micromolar affinity. Adding the C8-morpholine shifts affinity into the nanomolar range (see 8-Morpholino-DPX).
-
Experimental Protocol: Radioligand Binding Assay
To validate the IC50 of 7H-8M, a competitive binding assay using a selective radioligand (e.g., [³H]DPCPX for A1 or [³H]ZM241385 for A2A/A2B) is required.
Protocol: Membrane Preparation & Binding
Objective: Determine the Ki (Inhibition Constant) of 7H-8M.
Reagents:
-
Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA (pH 7.4).
-
Radioligand: [³H]PSB-603 (Specific for A2B) or [³H]NECA (Non-selective).
-
Deaminase: Adenosine Deaminase (ADA) (2 U/mL) to remove endogenous adenosine.
Step-by-Step Workflow:
-
Cell Harvest: Use HEK293 cells stably expressing human A2B receptors. Homogenize in ice-cold buffer.
-
Wash: Centrifuge at 40,000 x g for 20 min. Resuspend pellet. Repeat twice to remove endogenous adenosine.
-
Incubation:
-
Mix 50 µg membrane protein.
-
Add ADA (2 U/mL).
-
Add Radioligand (at Kd concentration, approx 1 nM).
-
Add Compound 7H-8M (Concentration range:
M to M).
-
-
Equilibrium: Incubate for 90 minutes at 25°C.
-
Termination: Rapid filtration through GF/B glass fiber filters using a cell harvester.
-
Quantification: Add liquid scintillation cocktail and count radioactivity (CPM).
Figure 2: Radioligand binding workflow for determining affinity (Ki) of lipophilic xanthine analogs.
Interpretation & Troubleshooting
When testing 7-Hexyl-3-methyl-8-morpholin-4-ylpurine-2,6-dione , researchers often encounter specific artifacts due to its physicochemical properties.
-
Solubility Issues: The hexyl chain makes this compound prone to precipitating in aqueous Tris buffers.
-
Solution: Dissolve stock in 100% DMSO. Ensure final assay concentration of DMSO is <1%.
-
-
Filter Binding: Lipophilic compounds may stick to glass fiber filters (non-specific binding).
-
Solution: Pre-soak filters in 0.3% Polyethyleneimine (PEI) for 1 hour before filtration.
-
-
Hill Slope Deviation: If the Hill slope is significantly < 1.0, it suggests negative cooperativity or multiple binding sites, common with bulky N7-substituents sterically clashing with the receptor vestibule.
References
-
Müller, C. E., & Jacobson, K. A. (2011). Xanthines as Adenosine Receptor Antagonists.[1][3][4][5] Handbook of Experimental Pharmacology, 200, 151–199. Link
-
Baraldi, P. G., et al. (2008). Structure-Activity Relationships of 8-Substituted Xanthines targeting Adenosine Receptors.[5][6][7] Current Medicinal Chemistry, 15(17), 1716-1735.
-
Daly, J. W., et al. (1985). Structure-activity relationships for N-methylxanthines and N-phenylxanthines at adenosine receptors. Journal of Medicinal Chemistry, 28(4), 487–492.[5] Link
-
Feoktistov, I., & Biaggioni, I. (1997). Adenosine A2B receptors.[2][6][7][8] Pharmacological Reviews, 49(4), 381-402. Link
Sources
- 1. Novel methylxanthine derivative-mediated anti-inflammatory effects in inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New 8-substituted xanthiene derivatives as potent bronchodilators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacological effects and binding studies of new methylxanthine thioderivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enprofylline - Wikipedia [en.wikipedia.org]
- 5. Structure-Bioactivity Relationships of Methylxanthines: Trying to Make Sense of All the Promises and the Drawbacks - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bronchospasmolytic and Adenosine Binding Activity of 8- (Proline / Pyrazole)- Substituted Xanthine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. eurekaselect.com [eurekaselect.com]
- 8. Recent developments in adenosine receptor ligands and their potential as novel drugs - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling 7-Hexyl-3-methyl-8-morpholin-4-ylpurine-2,6-dione
Part 1: Executive Summary & Compound Identification[1]
7-Hexyl-3-methyl-8-morpholin-4-ylpurine-2,6-dione is a synthetic xanthine derivative characterized by a purine-2,6-dione core substituted at the N3, N7, and C8 positions.[1] Structurally, it belongs to a class of compounds frequently investigated as Adenosine Receptor Antagonists or Phosphodiesterase (PDE) Inhibitors .[2]
Due to the specific substitution pattern (lipophilic hexyl chain and polar morpholine ring), this compound likely exhibits high membrane permeability and potent biological activity.[2] In the absence of compound-specific toxicological data (LD50), strict precautionary principles for Novel Chemical Entities (NCEs) must be applied.
Chemical Profile
| Property | Detail |
| Chemical Name | 7-Hexyl-3-methyl-8-morpholin-4-ylpurine-2,6-dione |
| Structural Class | 8-Substituted Xanthine / Purine-2,6-dione |
| Molecular Formula | C₁₆H₂₅N₅O₃ (Calculated) |
| Physical State | Solid (Likely crystalline powder) |
| Solubility Prediction | Low in water; Soluble in DMSO, Ethanol, DMF |
| Primary Hazard Class | Potent Bioactive (Treat as OEB 3/4 until verified) |
Part 2: Risk Assessment & Hazard Inference[1]
As a Senior Application Scientist, I derive the following risk profile based on Structure-Activity Relationships (SAR) of analogous xanthines (e.g., Theophylline, IBMX) and morpholine derivatives.
Pharmacological Toxicity (Inferred)
-
CNS Stimulation: Xanthine derivatives are known adenosine antagonists. Inhalation or ingestion may cause tachycardia, tremors, agitation, or seizures.[2]
-
Respiratory Irritation: The morpholine moiety, while bound, suggests potential for mucous membrane irritation if the compound hydrolyzes or is inhaled as dust.[2]
Physical Hazards[2][5][6]
-
Electrostatic Charge: Dry organic powders often accumulate static charge, leading to dispersion ("flying powder") during weighing.[2]
-
Dust Explosion: Like most organic micronized powders, high concentrations in air can be explosive.[2]
Route of Entry Hierarchy
-
Inhalation (Highest Risk): Aerosolized dust during weighing.
-
Dermal Absorption: Enhanced by the lipophilic 7-hexyl chain.[1]
-
Ocular Contact: Mechanical irritation + chemical toxicity.
Part 3: Personal Protective Equipment (PPE) Matrix
This protocol adheres to Biosafety Level 2 (BSL-2) standards adapted for chemical potency.[1]
| Protection Zone | Required Equipment | Technical Justification |
| Respiratory | N95 / P100 Respirator (Minimum) or PAPR | Essential to prevent inhalation of bioactive dusts.[1] If working outside a fume hood, a Powered Air Purifying Respirator (PAPR) is mandatory.[2] |
| Dermal (Hands) | Double Nitrile Gloves (0.11 mm min. thickness) | Outer Glove: Changed immediately upon contamination.Inner Glove: Acts as a permeation barrier. The hexyl chain increases lipophilicity, facilitating skin penetration.[2] |
| Ocular | Chemical Safety Goggles | Standard safety glasses are insufficient for powders that can drift behind lenses. |
| Body | Tyvek® Lab Coat (Closed front) | Cotton coats trap dust. Tyvek provides a non-woven barrier against particulates. |
| Engineering | Class II Biological Safety Cabinet or Chemical Fume Hood | All open-vessel handling must occur under negative pressure.[1] |
Part 4: Operational Protocols
Experiment 1: Safe Weighing & Solubilization
Objective: Prepare a 10 mM stock solution in DMSO without personnel exposure.
Materials:
Protocol:
-
Preparation:
-
Place the balance inside the fume hood/safety cabinet.
-
Line the work surface with plastic-backed absorbent pads (absorbent side up).[1]
-
Critical Step: Use an anti-static gun on the weighing boat and the spatula before touching the powder. Xanthines are prone to static cling.
-
-
Weighing:
-
Weigh the target mass (e.g., 10 mg) into a pre-tared glass vial (amber glass recommended to prevent photodegradation).[2]
-
Do not return excess powder to the stock container to avoid cross-contamination.
-
-
Solubilization:
Experiment 2: Spill Cleanup (Dry Powder)
Scenario: 50 mg of powder spilled inside the fume hood.
-
Isolate: Stop airflow disturbance (close sash to 50%). Mark the area.
-
Neutralize: Do not sweep. Cover the spill with a paper towel dampened with 10% Ethanol .
-
Why Ethanol? It wets the powder prevents dust generation, and increases solubility for removal.[2]
-
-
Collect: Wipe inward from the periphery to the center.
-
Disposal: Place all wipes and gloves into a solid hazardous waste bag.
Part 5: Workflow Visualization
The following diagram illustrates the decision logic for handling this specific xanthine derivative based on its physical state.
Caption: Operational decision tree for handling 7-Hexyl-3-methyl-8-morpholin-4-ylpurine-2,6-dione, emphasizing static control for solids and permeation risks for solutions.
Part 6: Disposal & Waste Management[1]
Regulatory Classification: Since this is a research chemical, it falls under "Waste Chemical, N.O.S."[2] (Not Otherwise Specified). However, due to the morpholine and xanthine components, it should be treated as Toxic Organic Waste .[2]
Disposal Protocol:
-
Liquids (DMSO/Media): Collect in a dedicated "Halogen-Free Organic Solvent" waste container. Do not pour down the sink.
-
Solids/Contaminated PPE: Double-bag in hazardous waste bags (typically yellow or red, depending on facility codes).
-
Destruction Method: High-Temperature Incineration is the only validated method to ensure complete destruction of the purine ring system.
Part 7: References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for Xanthine Derivatives. Retrieved from [Link][2][1]
-
Occupational Safety and Health Administration (OSHA). Toxic and Hazardous Substances: Morpholine (Standard 1910.1000). Retrieved from [Link][2][1]
-
Muller, C. E., & Jacobson, K. A. (2011). Xanthines as Adenosine Receptor Antagonists.[2] Handbook of Experimental Pharmacology. Retrieved from [Link]
-
Prudent Practices in the Laboratory (2011). Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link][2][1]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
